molecular formula C16H19N3S B2567844 Amino((4-((isopropyl)phenylamino)phenyl)amino)methane-1-thione CAS No. 1023860-94-7

Amino((4-((isopropyl)phenylamino)phenyl)amino)methane-1-thione

Cat. No. B2567844
CAS RN: 1023860-94-7
M. Wt: 285.41
InChI Key: IIWFDAUEWJIWKZ-UHFFFAOYSA-N
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Description

Amino((4-((isopropyl)phenylamino)phenyl)amino)methane-1-thione, or Amino-IPPA, is an organosulfur compound that has gained attention in recent years due to its potential applications in various scientific and medical fields. Amino-IPPA has been studied for its potential uses in the synthesis of drugs, as a potential therapeutic agent, and as a biomolecule for use in lab experiments and research.

Scientific Research Applications

Fluorescence Enhancement

The research by Yang et al. (2002) reveals the photochemical behavior of trans isomers of 4-(N-phenylamino)stilbene and related compounds. The introduction of N-phenyl substituents to 4-aminostilbenes leads to a planar ground-state geometry, red-shifted absorption and fluorescence spectra, and a less distorted, charge-transfer character in the fluorescent excited state. This results in low photoisomerization and high fluorescence quantum yields, demonstrating the "amino conjugation effect" in such molecular structures (Yang, Chiou, & Liau, 2002).

Polymerization Processes

Costes, Reyx, and Platzer (1989) studied the polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane. This polymerization, especially without an accelerator, does not result in ether formation. The unique curing process involves the opening of the epoxy ring by reaction at the phenyl ring in the ortho position to the tertiary amino substituent. This mechanism explains the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, providing insights into polymer chemistry involving tertiary amines and epoxy groups (Costes, Reyx, & Platzer, 1989).

properties

IUPAC Name

[4-(N-propan-2-ylanilino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-12(2)19(14-6-4-3-5-7-14)15-10-8-13(9-11-15)18-16(17)20/h3-12H,1-2H3,(H3,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWFDAUEWJIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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